molecular formula C3H8ClNO2 B1359930 Sarcosine hydrochloride CAS No. 637-96-7

Sarcosine hydrochloride

Cat. No.: B1359930
CAS No.: 637-96-7
M. Wt: 125.55 g/mol
InChI Key: WVKIFIROCHIWAY-UHFFFAOYSA-N
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Description

Sarcosine hydrochloride, also known as N-methylglycine hydrochloride, is a derivative of the amino acid glycine. It is a white, water-soluble powder that exists as a zwitterion at neutral pH. Sarcosine is naturally found in muscles and other body tissues and is involved in the metabolism of choline to glycine .

Biochemical Analysis

Biochemical Properties

Sarcosine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of glycine and choline. It is an intermediate and byproduct in the synthesis and degradation of glycine. The enzyme sarcosine dehydrogenase metabolizes this compound to glycine, while glycine-N-methyl transferase generates this compound from glycine . This compound interacts with various biomolecules, including enzymes and proteins, to facilitate these metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate macroautophagy in cultured cells, suggesting a role in improved proteostasis . Additionally, this compound has been implicated in the progression of prostate cancer, where it stimulates cell proliferation and invasion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It acts as a glycine transporter inhibitor, enhancing the levels of glycine and subsequently potentiating N-methyl-D-aspartate (NMDA) receptors . This modulation of NMDA receptors is proposed to produce therapeutic effects in conditions such as schizophrenia . This compound also influences oxidative stress, mitochondrial dysfunction, and neuroinflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is rapidly degraded to glycine by the enzyme sarcosine dehydrogenase . Long-term studies have shown that this compound can influence cellular function, including the activation of macroautophagy and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on schizophrenia, this compound was administered at doses of 300 and 600 mg/kg, which ameliorated oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation . High doses may lead to adverse effects, and the optimal dosage needs to be carefully determined based on the specific application .

Metabolic Pathways

This compound is involved in the metabolic pathways of glycine and choline. It is metabolized to glycine by sarcosine dehydrogenase and generated from glycine by glycine-N-methyl transferase . These metabolic pathways are crucial for various physiological processes, including the synthesis of glutathione, creatine, purines, and serine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate of proton-coupled amino acid transporters, which are overexpressed in certain tissues and tumors . This transport mechanism facilitates the localization and accumulation of this compound in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes . The specific localization of this compound can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarcosine hydrochloride can be synthesized through the reaction of chloroacetic acid with methylamine, followed by neutralization with hydrochloric acid. The general procedure involves slowly adding sodium bicarbonate to a solution of chloroacetic acid in distilled water, followed by the addition of methylamine .

Industrial Production Methods

In industrial settings, this compound is produced by condensing hydroxyacetonitrile with methylamine to obtain methylaminoacetonitrile. This is then hydrolyzed with sodium hydroxide to obtain sodium methylaminoacetate. The mixture is neutralized with hydrochloric acid, and the resulting sarcosine is separated from sodium chloride using electrodialysis membrane separation technology .

Chemical Reactions Analysis

Types of Reactions

Sarcosine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized to glycine by the enzyme sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include chloroacetic acid, methylamine, and hydrochloric acid. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major product formed from the metabolism of this compound is glycine. This conversion is facilitated by the enzyme sarcosine dehydrogenase .

Comparison with Similar Compounds

Sarcosine hydrochloride is similar to other amino acid derivatives such as dimethylglycine and trimethylglycine (betaine). it is unique in its role as an intermediate in the metabolism of choline to glycine and its potential as a biomarker for prostate cancer . Other similar compounds include:

  • Dimethylglycine (DMG)
  • Trimethylglycine (Betaine)
  • Creatine
  • N-Methyl-D-aspartic acid
  • Beta-Methylamino-L-alanine
  • Guanidinopropionic acid

This compound stands out due to its specific applications in medical diagnostics and its role in various metabolic pathways.

Properties

IUPAC Name

2-(methylamino)acetic acid;hydrochloride
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InChI

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIFIROCHIWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

107-97-1 (Parent)
Record name Sarcosine hydrochloride
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DSSTOX Substance ID

DTXSID5060930
Record name Sarcosine hydrochloride
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Molecular Weight

125.55 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
Record name Sarcosine hydrochloride
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CAS No.

637-96-7
Record name Glycine, N-methyl-, hydrochloride (1:1)
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Record name Sarcosine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-, hydrochloride (1:1)
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Record name Sarcosine hydrochloride
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Record name Sarcosine hydrochloride
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Record name SARCOSINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sarcosine hydrochloride behave in acidic solutions?

A1: NMR studies reveal that the mean lifetime of the amino group in this compound decreases as the concentration of this compound and its ester increase in acidic aqueous solutions []. This suggests a first-order dependence of the reaction rate on the concentration of these species. Additionally, the reaction rate is significantly influenced by the acidity of the solution, exhibiting a strong dependence on the inverse of hydrogen ion concentration (1/aH+) in highly acidic environments. This dependence diminishes as the solution becomes less acidic [].

Q2: What is the mechanism behind this pH-dependent behavior in acidic solutions?

A2: The observed behavior is attributed to proton exchange between the amino acid (or its ester) and a water molecule hydrogen-bonded to the amino group []. This exchange involves a two-step mechanism:

    Q3: Are there any supramolecular applications of this compound?

    A3: Yes, the interaction between this compound (Sarc) and the tetraphosphonate cavitand (Tiiii) receptor holds promise for applications like prostate cancer diagnostics [, ]. Researchers have successfully utilized Tiiii, immobilized on magnetic micro-beads, to selectively capture this compound from complex matrices like urine []. This capture mechanism exploits the host-guest chemistry between Tiiii and this compound. By adjusting the pH, sarcosine can be released from the Tiiii receptor, allowing for its detection via electrochemiluminescence (ECL) []. This approach offers a potential pathway for developing sensitive and cost-effective diagnostic tools for prostate cancer.

    Q4: What insights do we have about the structure of this compound?

    A4: Although a detailed spectroscopic characterization is not provided within the provided papers, the crystal and molecular structure of this compound have been previously determined []. This information serves as a foundation for understanding its interactions and properties.

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